2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a methyllactic acid moiety linked to a 2,6-dichlorobenzylidene hydrazide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,6-dichlorobenzylidene hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the two components. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .
Scientific Research Applications
2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoic acid (2,6-dichlorobenzylidene)hydrazide
- Picolinic acid (2,6-dichlorobenzylidene)hydrazide
- 2,4-Dichlorobenzoic acid (4-hydroxybenzylidene)hydrazide
Uniqueness
2-Methyllactic acid (2,6-dichlorobenzylidene)hydrazide is unique due to the presence of the methyllactic acid moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this specific functional group .
Properties
CAS No. |
42596-14-5 |
---|---|
Molecular Formula |
C11H12Cl2N2O2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-11(2,17)10(16)15-14-6-7-8(12)4-3-5-9(7)13/h3-6,17H,1-2H3,(H,15,16)/b14-6+ |
InChI Key |
DOXPFFQCIPCQGG-MKMNVTDBSA-N |
Isomeric SMILES |
CC(C)(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)O |
Canonical SMILES |
CC(C)(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.